N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a complex organic compound that features a combination of pyridine, piperazine, pyrimidine, and pyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-tubercular, anti-cancer, and anti-inflammatory properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide has shown potential as an anti-tubercular agent. Studies have demonstrated its efficacy against Mycobacterium tuberculosis, making it a candidate for further drug development .
Medicine
In medicine, this compound is being investigated for its anti-cancer properties. It has been found to inhibit the growth of certain cancer cell lines, possibly through the inhibition of specific enzymes or signaling pathways involved in cell proliferation .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable intermediate in the synthesis of various bioactive compounds.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit enzymes such as butyrylcholinesterase (buche) .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions .
Biochemical Pathways
Inhibition of enzymes like buche can affect various biochemical pathways, including the breakdown of neurotransmitters .
Result of Action
Inhibition of enzymes like buche can lead to an increase in the concentration of specific neurotransmitters in the synaptic cleft, potentially affecting neuronal signaling .
Biochemical Analysis
Biochemical Properties
The compound N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex and involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(pyridin-2-yl)piperazine. This can be achieved by reacting pyridine-2-carboxylic acid with piperazine under reflux conditions in the presence of a dehydrating agent like thionyl chloride.
Coupling with Pyrimidine: The piperazine intermediate is then coupled with 5-bromo-2-chloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Final Compound: The resulting intermediate is reacted with pyrazine-2-carboxylic acid chloride in the presence of a base like triethylamine to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the pyrimidine ring, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine and pyrazine rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Another compound with similar structural features and biological activities.
N-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide: Shares the pyridine and piperazine moieties but differs in the pyrimidine and benzamide groups.
Uniqueness
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is unique due to its combination of pyridine, piperazine, pyrimidine, and pyrazine rings, which confer distinct chemical reactivity and biological activity. This unique structure allows it to interact with multiple biological targets, making it a versatile compound in drug discovery and development.
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c27-17(15-13-19-5-6-20-15)24-14-11-22-18(23-12-14)26-9-7-25(8-10-26)16-3-1-2-4-21-16/h1-6,11-13H,7-10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDAWHQZJQORED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.